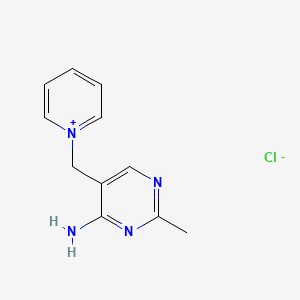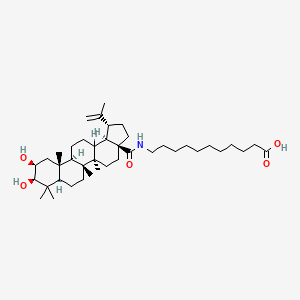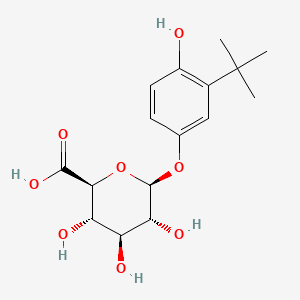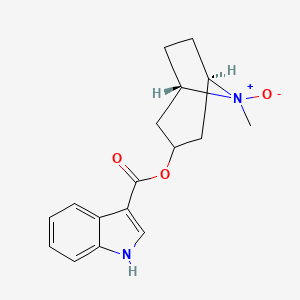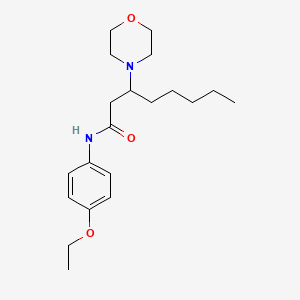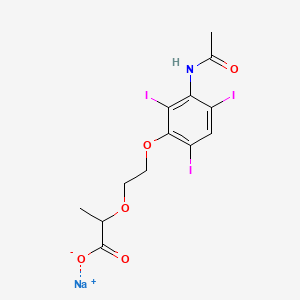
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of three iodine atoms, an acetamido group, and a propionic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps. The starting material is often 3-acetamido-2,4,6-triiodophenol, which undergoes an etherification reaction with ethylene glycol to form the intermediate compound. This intermediate is then reacted with propionic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether or ester compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use as a contrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to interact with biological molecules, making it effective in imaging applications. The acetamido group facilitates binding to proteins, while the propionic acid moiety enhances solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
Uniqueness
Compared to similar compounds, 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt offers unique advantages such as higher solubility and better bioavailability. Its specific structure allows for more efficient interactions with biological targets, making it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
102504-52-9 |
|---|---|
Molekularformel |
C13H13I3NNaO5 |
Molekulargewicht |
666.95 g/mol |
IUPAC-Name |
sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoate |
InChI |
InChI=1S/C13H14I3NO5.Na/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18;/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CIRFEONMWPKXDV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








